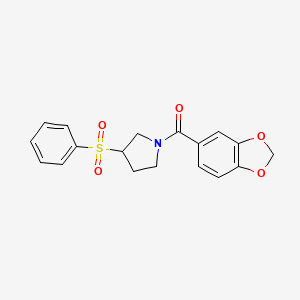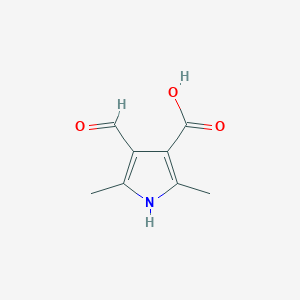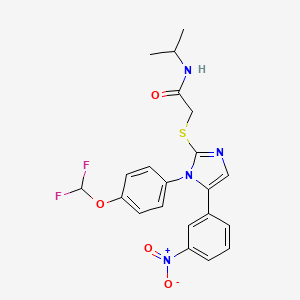
3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole moiety, a phenylsulfonyl group, and a pyrrolidinylmethanone structure, making it a unique molecule with potential biological activities.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target cancer cells, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cell lines .
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of microtubule-targeting agents .
Pharmacokinetics
The molecular weight of the compound is 2593004 , which is within the optimal range for oral bioavailability
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In studies of similar compounds, IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cells . This indicates a significant antiproliferative effect. Furthermore, these compounds have been observed to cause cell cycle arrest and induce apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine typically involves the reaction of 3-(phenylsulfonyl)pyrrolidine with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base. The reaction steps include:
- Dissolving 3-(phenylsulfonyl)pyrrolidine in a suitable solvent such as dichloromethane.
- Adding a base like triethylamine to the solution.
- Slowly adding benzo[d][1,3]dioxole-5-carboxylic acid chloride to the reaction mixture while stirring at room temperature.
- Allowing the reaction to proceed for several hours.
- Quenching the reaction mixture with water.
- Extracting the product with an organic solvent like ethyl acetate.
- Purifying the product by column chromatography or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine has several scientific research applications:
Anticancer Activity: Compounds containing the benzo[d][1,3]dioxol-5-yl group have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Tubulin Polymerization Inhibition: The compound can target tubulin polymerization, causing mitotic blockade and cell apoptosis, making it a potential anticancer agent.
Cell Cycle Arrest and Apoptosis Induction: Studies have shown that the compound can induce cell cycle arrest at the S phase and trigger apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxol-5-yl group and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities.
Uniqueness
3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential as an anticancer agent. Its ability to target tubulin polymerization and induce cell cycle arrest sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-18(13-6-7-16-17(10-13)24-12-23-16)19-9-8-15(11-19)25(21,22)14-4-2-1-3-5-14/h1-7,10,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMSDTAHBMHBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole](/img/structure/B2869483.png)
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![1-[(4-CHLOROBENZYL)OXY]-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCH+](/img/structure/B2869487.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)





![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2869500.png)
![7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
![2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2869502.png)


